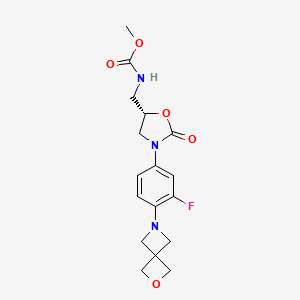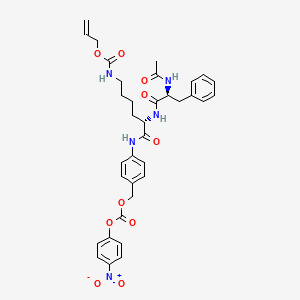
(Ac)Phe-Lys(Alloc)-PABC-PNP
Übersicht
Beschreibung
Die Verbindung (Ac)Phe-Lys(Alloc)-PABC-PNP ist ein synthetisches Peptid-basiertes Molekül. Es ist für spezifische Anwendungen in der biochemischen Forschung und der pharmazeutischen Chemie konzipiert. Die Struktur dieser Verbindung umfasst ein acetyliertes Phenylalanin (Ac-Phe), ein Alloc-geschütztes Lysin (Lys(Alloc)), einen Para-Aminobenzyloxycarbonyl (PABC)-Spacer und einen Para-Nitrophenyl (PNP)-Ester.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Ac)Phe-Lys(Alloc)-PABC-PNP erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Der Prozess beginnt mit der Immobilisierung des Enoläther-Vorläufers auf einem 2-Chlortritylchlorid-Harz über einen Acrylsäure-Substituenten durch eine säurelabile Esterbindung. Die Peptidverlängerung wird unter Verwendung der Standard-Fmoc-Festphasen-Peptidsynthese durchgeführt . Nachdem der Peptid-Enoläther-Vorläufer unter Verwendung von Hexafluoroisopropanol vom Harz abgespalten wurde, ergibt eine einfache Oxidation des Enoläthers das Endprodukt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von automatisierten Peptidsynthesizern und Hochdurchsatz-Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die effiziente Produktion der Verbindung mit hoher Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(Ac)Phe-Lys(Alloc)-PABC-PNP durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Der PNP-Ester kann hydrolysiert werden, um die Para-Nitrophenol-Gruppe freizusetzen.
Spaltung: Der PABC-Spacer kann durch spezifische Enzyme wie Cathepsin B gespalten werden.
Oxidation: Der Enoläther-Vorläufer kann zu dem endgültigen chemilumineszenten Produkt oxidiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise unter basischen Bedingungen mit Natriumhydroxid oder anderen starken Basen durchgeführt.
Spaltung: Enzymatische Spaltung mit Proteasen wie Cathepsin B.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff.
Hauptprodukte, die gebildet werden
Para-Nitrophenol: Wird bei der Hydrolyse des PNP-Esters freigesetzt.
Freies Peptid: Entsteht nach der Spaltung des PABC-Spacers.
Chemilumineszentes Produkt: Entsteht durch die Oxidation des Enoläther-Vorläufers.
Wissenschaftliche Forschungsanwendungen
(Ac)Phe-Lys(Alloc)-PABC-PNP hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemilumineszente Sonden: Werden aufgrund ihrer hohen Empfindlichkeit zum Nachweis der Proteaseaktivität verwendet.
Prodrugs-Design: Wird bei der Entwicklung von Prodrugs für die gezielte Wirkstoffabgabe eingesetzt, insbesondere in der Krebstherapie.
Biochemische Assays: Werden in verschiedenen biochemischen Assays verwendet, um die Enzymkinetik und Substratspezifität zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die enzymatische Spaltung des PABC-Spacers durch Proteasen wie Cathepsin B. Diese Spaltung setzt das aktive Peptid oder die Wirkstoffkomponente frei, die dann ihre biologischen Wirkungen entfalten kann. Im Falle von chemilumineszenten Sonden löst die Spaltung eine chemilumineszente Reaktion aus, die es ermöglicht, die Proteaseaktivität nachzuweisen .
Wirkmechanismus
The mechanism of action of (Ac)Phe-Lys(Alloc)-PABC-PNP involves the enzymatic cleavage of the PABC spacer by proteases such as cathepsin B. This cleavage releases the active peptide or drug moiety, which can then exert its biological effects. In the case of chemiluminescent probes, the cleavage triggers a chemiluminescent reaction, allowing for the detection of protease activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Boc-Phe-(Alloc)Lys-PAB-PNP: Eine weitere Peptid-basierte Verbindung, die als spaltbarer Linker für Antikörper-Wirkstoff-Konjugate verwendet wird.
Ac-Phe-Lys-PABC-ADM: Ein Prodrug, das für die gezielte Wirkstoffabgabe in der Krebstherapie entwickelt wurde.
Einzigartigkeit
(Ac)Phe-Lys(Alloc)-PABC-PNP ist aufgrund seines spezifischen Designs für chemilumineszente Anwendungen und seiner hohen Empfindlichkeit beim Nachweis der Proteaseaktivität einzigartig. Seine Struktur ermöglicht eine präzise enzymatische Spaltung, wodurch es in biochemischen Assays und gezielten Wirkstoffabgabesystemen sehr effektiv ist.
Eigenschaften
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSBXZWQCUJQV-CONSDPRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


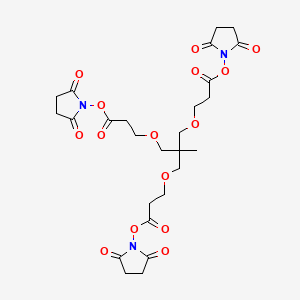
![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)
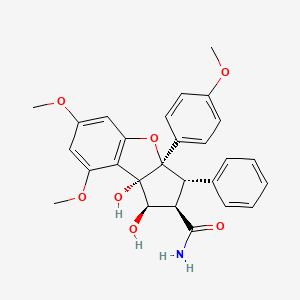

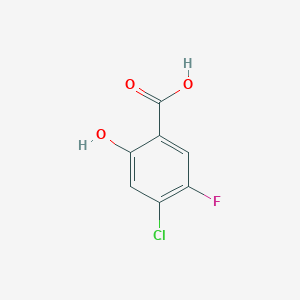

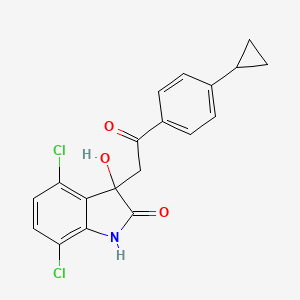
![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)

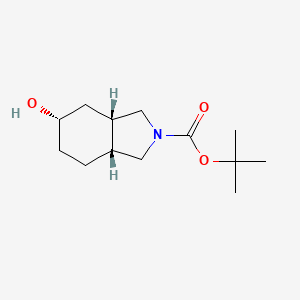
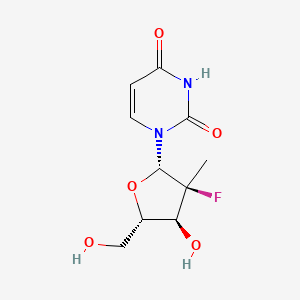
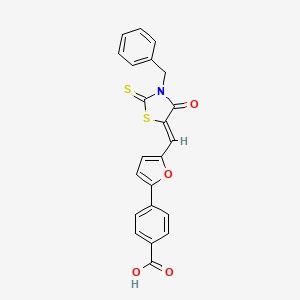
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
